3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methyl group, a pyranothiazole ring, and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of action
Thiazoles, which this compound contains, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of action
The mode of action of this compound would depend on its specific targets. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Thiazoles have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it has antitumor activity, it might induce apoptosis (cell death) in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyranothiazole intermediate, which is synthesized through a cyclization reaction involving a thiazole derivative and a suitable aldehyde. This intermediate is then reacted with a chlorophenyl-substituted oxazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Industrial Applications: Use as a precursor for the synthesis of other complex organic molecules or as a catalyst in specific chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin (anti-inflammatory) and cloxacillin (antibiotic).
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological activities associated with this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrano-thiazole core
- An oxazole ring
- A chlorophenyl substituent
This structural diversity contributes to its biological properties.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial effects. For instance, derivatives of thiazole and oxazole have been reported to possess potent activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related thiazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives, suggesting strong antibacterial properties . Although specific data for the compound is limited, its structural similarities imply potential effectiveness in a similar context.
Anticancer Activity
The anticancer potential of thiazole and oxazole derivatives has been extensively studied. These compounds often exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies on related compounds showed promising results against human cancer cell lines. For example, certain thiazole derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cells . The mechanism of action often involves interference with cellular proliferation pathways or induction of apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of compounds is significantly influenced by their structural features. In the case of thiazole and oxazole derivatives:
- Substituents : The presence of electron-withdrawing groups (like chlorine) enhances antimicrobial activity.
- Core Structure : The pyrano-thiazole framework is crucial for maintaining bioactivity due to its ability to interact with biological targets effectively.
Data Summary Table
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9-14(15(21-24-9)10-4-2-3-5-11(10)18)16(22)20-17-19-12-6-7-23-8-13(12)25-17/h2-5H,6-8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTMKQHLOKNGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)COCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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